4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one
Description
Properties
IUPAC Name |
4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-12-7(13)4-3-6-8(12)10-5-11-9(6)14-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWWHGKKENLGEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC2=C1N=CN=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one are kinases , particularly CDK4/cyclin D1 and CDK6/cyclin D1 . Kinases are enzymes that catalyze the transfer of phosphate groups from ATP to specific substrates, a process that is crucial for many cellular functions.
Mode of Action
This compound interacts with its targets by inhibiting their activity. It achieves this by binding to the ATP pocket of the kinase, preventing the kinase from transferring phosphate groups to its substrates. This inhibition disrupts the normal function of the kinase, leading to changes in cellular processes.
Biochemical Pathways
The inhibition of kinases by this compound affects several biochemical pathways. Most notably, it impacts pathways related to cell proliferation and survival. By inhibiting kinases, this compound can disrupt these pathways, potentially leading to the suppression of tumor growth.
Biological Activity
4-Methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a compound belonging to the pyrido[2,3-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
The chemical structure and properties of this compound are summarized in the table below:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2034525-69-2 |
| Molecular Formula | CHNO |
| Molecular Weight | 191.19 g/mol |
Anticancer Properties
Research indicates that compounds within the pyrido[2,3-d]pyrimidine class exhibit significant anticancer properties. A study by Zhang et al. (2019) demonstrated that derivatives of pyrido[2,3-d]pyrimidin-7(8H)-ones inhibited the growth of various tumor cell lines. The compound this compound was identified as a potent inhibitor against several cancer types due to its ability to target specific cellular pathways involved in tumor proliferation.
The mechanism through which this compound exerts its biological effects is primarily linked to its interaction with key enzymes and receptors involved in cell signaling. Notably, it has been shown to inhibit certain kinases that play critical roles in cancer cell survival and proliferation.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to specific structural features. Modifications at various positions on the pyrido[2,3-d]pyrimidine scaffold influence biological activity:
- Position N-8 : Methyl substitution at this position is crucial for maintaining cytotoxic activity.
- Position C-6 : Variations in substituents at this position can enhance or diminish activity; for example, arylsulfonyl groups have been shown to be particularly effective.
- Position C-2 : The introduction of different heterocycles at this position can modulate potency and selectivity against different cancer cell lines.
Study 1: Antitumor Efficacy
In a study conducted by Lee et al. (2020), this compound was tested against a panel of human cancer cell lines. The compound demonstrated IC50 values ranging from 1 to 5 µM across various types of cancers, indicating strong anticancer potential.
Study 2: In Vivo Studies
A subsequent in vivo study assessed the efficacy of the compound in murine models of cancer. Results showed a significant reduction in tumor size compared to control groups receiving no treatment or vehicle controls. Histological analysis revealed decreased proliferation markers in treated tumors.
Q & A
Q. Purity Validation :
- HPLC : Use a C18 column with a methanol/water gradient (0.1% TFA) for baseline separation; ≥98% purity is standard for pharmacological studies .
- Mass Spectrometry (MS) : Confirm molecular weight (expected m/z: ~482.36 for related derivatives) .
How can computational tools optimize reaction conditions for synthesizing pyrido[2,3-d]pyrimidin-7-one derivatives?
Advanced Research Focus
Modern approaches integrate quantum chemical calculations and reaction path searches:
- ICReDD Methodology : Combines density functional theory (DFT) and machine learning to predict optimal catalysts (e.g., KF/Al₂O₃ vs. morpholine derivatives) and solvent systems .
- Feasibility Scoring : Prioritize reaction pathways with plausibility scores >0.85 to minimize trial-and-error experimentation .
Q. Example Workflow :
Simulate intermediates using Gaussian02.
Validate transition states with intrinsic reaction coordinate (IRC) analysis.
Screen conditions via high-throughput virtual reactors.
What strategies resolve contradictions in reported biological activities of pyrido[2,3-d]pyrimidinone derivatives?
Advanced Research Focus
Discrepancies often arise from substituent positioning or assay variability. Mitigation strategies include:
- Structure-Activity Relationship (SAR) Profiling : Systematically vary substituents (e.g., 4-methoxy vs. 4-chloro groups) and test across standardized assays (e.g., PDE5 inhibition ).
- Meta-Analysis : Compare IC₅₀ values from ≥3 independent studies using fixed cell lines (e.g., HEK293) to reduce variability .
Q. Table 1: Biological Activity of Key Derivatives
| Substituent (Position) | Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| 4-Methoxy (4) | PDE5 | 2.1 | |
| 8-Cyclopentyl (8) | Kinase X | 18.7 | |
| 2-Chloro (2) | Anticancer | 0.45 |
What analytical techniques are critical for characterizing regioselectivity in pyrido-pyrimidinone derivatives?
Q. Basic Research Focus
- ¹H/¹³C NMR : Key signals include:
- X-ray Crystallography : Resolve ambiguities in substitution patterns (e.g., 4-methoxy vs. 7-keto tautomers) .
How can solvent systems influence yield in multi-step syntheses of this compound?
Q. Advanced Research Focus
Q. Table 2: Solvent Impact on Key Steps
| Step | Optimal Solvent | Yield (%) |
|---|---|---|
| Cyclocondensation | DMF | 82 |
| Methoxylation | MeOH/THF | 76 |
| Final Purification | EtOAc/Hexane | 95 |
What are the challenges in achieving regioselective substitution at the 2-position of the pyrido-pyrimidinone core?
Advanced Research Focus
The 2-position is sterically hindered, requiring:
- Directed Metallation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the C2-H .
- Cross-Coupling Catalysts : Pd(PPh₃)₄ with aryl boronic acids for Suzuki-Miyaura reactions .
How to address low yields in scale-up syntheses of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
